molecular formula C5H10N4 B8603064 N,1-dimethyl-1H-1,2,4-Triazole-3-methanamine CAS No. 215871-45-7

N,1-dimethyl-1H-1,2,4-Triazole-3-methanamine

Cat. No. B8603064
M. Wt: 126.16 g/mol
InChI Key: GBYIOCATFZTNMG-UHFFFAOYSA-N
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Patent
US06355798B1

Procedure details

A solution of 3-chloromethyl-1-methyl-1H-1,2,4-triazole (from Example 1, Step c; 600 mg, 4.6 mmol) in 40% aqueous methylamine and 1,4-dioxane (5 ml) was stirred and heated at 80° C. in a sealed tube for 16 hours. Upon cooling the whole mixture was evaporated (azeotroping with ethanol). The residue was purified by chromatography on silica gel, eluting with dichloromethane-methanol-aqueous ammonia (60:8:1→40:8:1) to give the title compound (440 mg, 80%) as a pale yellow oil. 1H NMR (250 MHz, d6-DMSO) δ 3.61 (2H, s), 3.81 (3H, s), 8.35 (1H, s); MS (ES+) m/e 127 [MH]+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:7]=[CH:6][N:5]([CH3:8])[N:4]=1.[CH3:9][NH2:10]>O1CCOCC1>[CH3:9][NH:10][CH2:2][C:3]1[N:7]=[CH:6][N:5]([CH3:8])[N:4]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClCC1=NN(C=N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the whole mixture
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
(azeotroping with ethanol)
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane-methanol-aqueous ammonia (60:8:1→40:8:1)

Outcomes

Product
Name
Type
product
Smiles
CNCC1=NN(C=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.